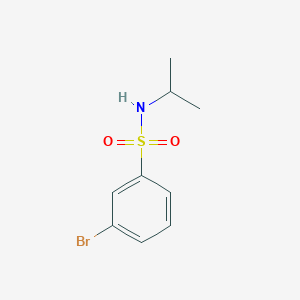
Ethyl 3-(4-cyanophenyl)acrylate
Übersicht
Beschreibung
Ethyl 3-(4-cyanophenyl)acrylate is a compound that is structurally related to various acrylate derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. These compounds typically contain a cyano group and a phenyl group attached to an acrylate moiety, and they can participate in a variety of chemical reactions, including polymerization and condensation reactions .
Synthesis Analysis
The synthesis of ethyl 3-(4-cyanophenyl)acrylate-related compounds often involves condensation reactions or
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Chemistry
Ethyl 3-(4-cyanophenyl)acrylate serves as a versatile intermediate in the synthesis of complex molecules and polymers. A novel approach for its application involves the water-mediated three-component Wittig–SNAr reactions, which facilitate the efficient synthesis of aurora 2 kinase inhibitors and other biologically active compounds. This method highlights the use of water as a non-toxic, environmentally benign solvent under metal-free conditions, showcasing the compound's role in sustainable chemistry practices (Xu et al., 2015).
Furthermore, ethyl 3-(4-cyanophenyl)acrylate is pivotal in the synthesis of comb poly[11-(4'-cyanophenyl-4''-phenoxy)undecyl acrylates] through atom transfer radical polymerization (ATRP), a method that produces polymers with precise structures. These polymers exhibit unique miscibility and thermal properties, important for materials science and engineering applications (Chang & Pugh, 2001).
Material Science and Nanotechnology
In material science, the compound contributes to the development of new materials with specific optical and electrical properties. The growth of single crystals of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate, a related derivative, and their comprehensive characterization underline the potential for applications in optoelectronics and photonics, thanks to their favorable optical, thermal, and electrical characteristics (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
Advanced Synthetic Chemistry
Ethyl 3-(4-cyanophenyl)acrylate's utility extends to the domain of advanced synthetic chemistry, where it is employed in the creation of novel heterocyclic compounds. These efforts are aimed at producing molecules with potential pharmaceutical applications, highlighting the compound's significant role in drug discovery and development (Rawat & Singh, 2015).
Safety and Hazards
Ethyl 3-(4-cyanophenyl)acrylate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBOCIUMFYPGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Cyanocinnamate | |
CAS RN |
62174-99-6 | |
| Record name | Ethyl 4-Cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














